

Clifutinib: A Technical Overview of Pharmacokinetics and Pharmacodynamics

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Clifutinib (formerly HEC73543) is a novel, orally active, and highly selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor. It has demonstrated potent activity against internal tandem duplication (ITD) mutations of FLT3 (FLT3-ITD), a key driver of acute myeloid leukemia (AML) associated with a poor prognosis. This technical guide provides a comprehensive summary of the currently available pharmacokinetic and pharmacodynamic data on **Clifutinib**, compiled from preclinical studies and clinical trials.

Pharmacodynamics

Clifutinib exerts its anti-leukemic effects by potently and selectively inhibiting FLT3 kinase activity, particularly in cells harboring the FLT3-ITD mutation. This inhibition disrupts downstream signaling pathways crucial for the proliferation and survival of AML cells.

In Vitro Activity

Clifutinib has demonstrated significant potency against AML cell lines with FLT3-ITD mutations. In preclinical studies, it potently suppressed the proliferation of MV-4-11 and MOLM-13 AML cells, which harbor the FLT3-ITD mutation, with IC50 values of 1.5 nM and 1.4 nM, respectively.[1][2][3] The biochemical IC50 against FLT3-ITD kinase is 15.1 nM.[1][2][3]



The mechanism of action involves the inhibition of autophosphorylation of FLT3 and the subsequent blockade of major downstream signaling pathways. In MV-4-11 cells, **Clifutinib** was shown to inhibit the phosphorylation of FLT3, as well as key signaling molecules in the RAS/MAPK, PI3K/AKT, and JAK/STAT5 pathways in a dose-dependent manner. This disruption of survival signaling ultimately leads to the induction of apoptosis in FLT3-ITD positive AML cells.

Table 1: In Vitro Inhibitory Activity of Clifutinib

Target	Cell Line/Assay	IC50 Value	Reference
FLT3-ITD Kinase	Biochemical Assay	15.1 nM	[1][2][3]
Cell Proliferation	MV-4-11 (FLT3-ITD)	1.5 nM	[1][2][3]
Cell Proliferation	MOLM-13 (FLT3-ITD)	1.4 nM	[1][2][3]

In Vivo Efficacy

The anti-tumor activity of **Clifutinib** has been evaluated in xenograft models using human AML cell lines. In mice bearing MV-4-11 or MOLM-13 xenografts, oral administration of **Clifutinib** resulted in significant tumor growth inhibition.[1][2][3] Specifically, a dose of 1.5 mg/kg once daily in the MV-4-11 model led to a tumor growth inhibition (TGI) of 193.5%, while a 4.5 mg/kg once daily dose in the MOLM-13 model resulted in a TGI of 94%.[1][2][3]

Clinical Pharmacodynamics & Efficacy

In a Phase I clinical trial (NCT04827069) involving patients with relapsed or refractory (R/R) FLT3-mutated AML, **Clifutinib** demonstrated promising anti-leukemic activity.[4] Among patients with FLT3-ITD positive/TKD negative AML treated at a 40 mg/day dose, the complete remission (CR) or CR with partial hematologic recovery (CRh) rate was 23.1%.[4] The composite complete remission (CRc) rate in this group was 53.8%, with a median overall survival (OS) of 7.4 months.[4]

Pharmacokinetics

Pharmacokinetic studies of **Clifutinib** have been conducted in both healthy volunteers and patients with AML. The available data indicates that **Clifutinib** exhibits approximately dose-



proportional pharmacokinetics.

Absorption and Distribution

Following oral administration, the median time to maximum plasma concentration (tmax) ranged from 2 to 6 hours in patients with AML.[4] A food-effect study (NCT05454098) has been conducted in healthy subjects to determine the impact of food on the pharmacokinetics of a single 40 mg dose, though detailed results are not yet fully published.[5]

Metabolism and Excretion

Details on the metabolism and excretion of **Clifutinib** are still emerging. A mass balance study using radiolabeled **Clifutinib** ([14C] **Clifutinib**) is planned (NCT07211165) to fully characterize the metabolic pathways and routes of excretion.

Clinical Pharmacokinetics

In the Phase I study (NCT04827069), approximately dose-proportional pharmacokinetic parameters were observed across a dose range of 40-100 mg/day for both single and repeated dosing.[4] There was an indication that the parent drug might approach saturation at the 100 mg/day dose.[4]

Table 2: Summary of Clinical Pharmacokinetic Parameters of **Clifutinib** in Patients with R/R FLT3-Mutated AML

Parameter	Value	Population/Dose	Reference
Dose Proportionality	Approximately dose- proportional	40-100 mg/day	[4]
Median tmax	2 - 6 hours	40-100 mg/day	[4]

Experimental Protocols and Methodologies

Detailed experimental protocols for the preclinical and clinical studies are not fully available in the public domain. The following provides an overview based on the information that has been disclosed.



In Vitro Assays

- Cell Lines: Human AML cell lines MV-4-11 and MOLM-13, both harboring the FLT3-ITD mutation, were utilized.
- Proliferation Assays: The anti-proliferative activity of Clifutinib was assessed by treating the
 cell lines with varying concentrations of the compound. Cell viability was likely measured
 using standard methods such as MTT or CellTiter-Glo assays to determine the IC50 values.
- Western Blotting: To elucidate the mechanism of action, western blotting was employed to assess the phosphorylation status of FLT3 and downstream signaling proteins (e.g., ERK, AKT, STAT5) in cell lysates after treatment with Clifutinib.

In Vivo Xenograft Studies

- Animal Models: Immunocompromised mice (e.g., NOD/SCID) were subcutaneously or intravenously implanted with MV-4-11 or MOLM-13 cells to establish tumor xenografts.
- Dosing and Administration: **Clifutinib** was administered orally, once daily, at specified doses (e.g., 1.5 mg/kg or 4.5 mg/kg).
- Efficacy Assessment: Tumor volume was measured at regular intervals to determine the extent of tumor growth inhibition. Body weight was also monitored as an indicator of toxicity.

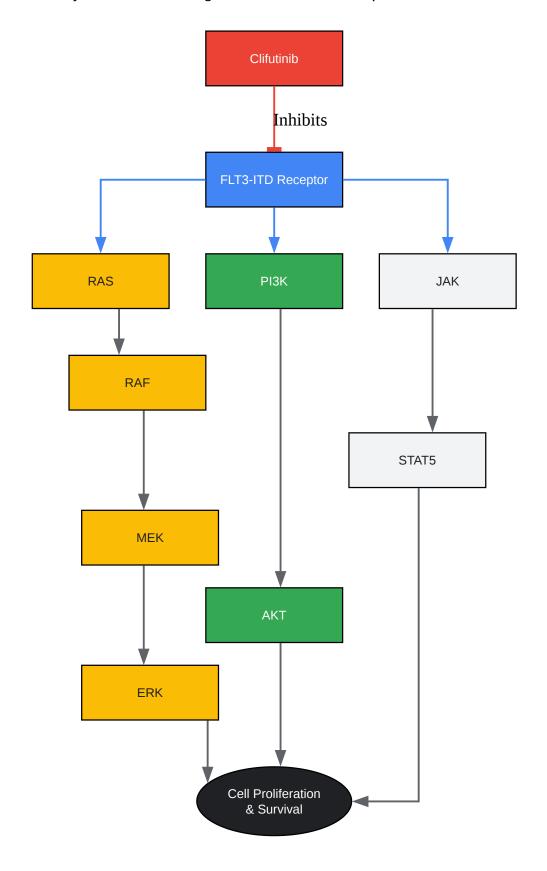
Clinical Trial Methodologies (NCT04827069)

- Study Design: A Phase I, open-label, dose-escalation, and dose-expansion study.
- Patient Population: Adult patients with relapsed or refractory AML with FLT3 mutations.
- Pharmacokinetic Sampling: Blood samples were collected at various time points after single and multiple doses of Clifutinib to determine plasma concentrations.
- Efficacy Endpoints: The primary efficacy endpoint was the rate of CR/CRh. Other endpoints included CRc, duration of remission, and overall survival.

Signaling Pathways and Experimental Workflows



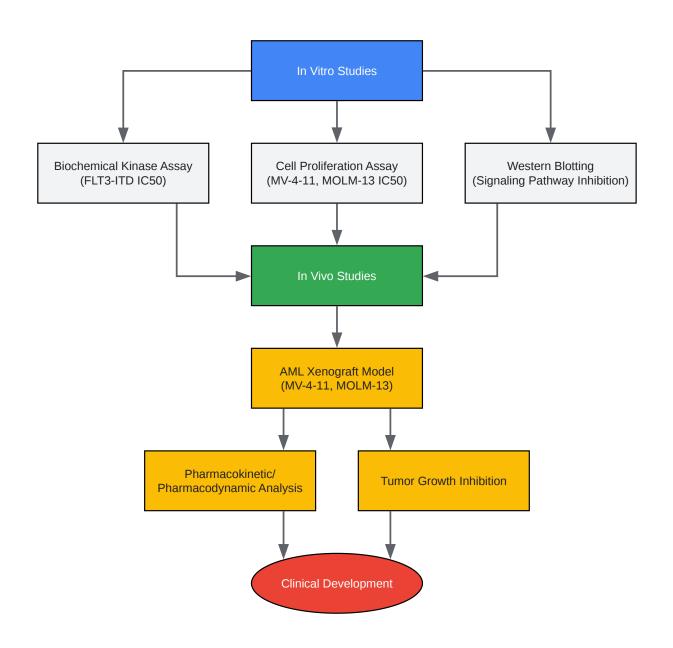
The following diagrams, generated using the DOT language, illustrate the key signaling pathway inhibited by **Clifutinib** and a general workflow for its preclinical evaluation.





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Caption: **Clifutinib** inhibits the constitutively active FLT3-ITD receptor, blocking downstream pro-survival signaling pathways.



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Caption: A generalized workflow for the preclinical evaluation of **Clifutinib**.



Conclusion

Clifutinib is a potent and selective FLT3-ITD inhibitor with a promising efficacy and safety profile in patients with relapsed or refractory FLT3-mutated AML. Preclinical data strongly support its mechanism of action through the inhibition of key pro-survival signaling pathways. Further detailed results from ongoing and planned clinical trials, including the Phase III study (NCT05586074) and the mass balance study, will provide a more complete understanding of its pharmacokinetic and pharmacodynamic properties, further guiding its clinical development and potential therapeutic application.

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